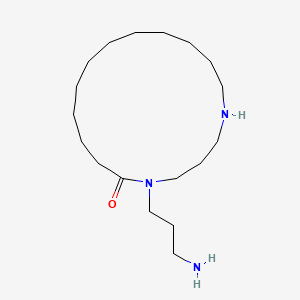
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one is a chemical compound that belongs to the class of diazacycloheptadecanes This compound is characterized by the presence of an aminopropyl group attached to a diazacycloheptadecanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one typically involves the reaction of a diazacycloheptadecanone precursor with an aminopropyl reagent. The reaction conditions often include the use of solvents such as acetone or ethanol, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a probe for investigating cellular functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to bind to various biological molecules, influencing their activity and function. This binding can modulate cellular processes and pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: A similar compound used in surface functionalization and material synthesis.
N-(3-Aminopropyl)-N,N-dimethylpropane-1,3-diamine: Another related compound with applications in chemical synthesis.
Uniqueness
5-(3-Aminopropyl)-1,5-diazacycloheptadecan-6-one is unique due to its specific diazacycloheptadecanone ring structure combined with the aminopropyl group
Properties
CAS No. |
64414-57-9 |
|---|---|
Molecular Formula |
C18H37N3O |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
5-(3-aminopropyl)-1,5-diazacycloheptadecan-6-one |
InChI |
InChI=1S/C18H37N3O/c19-13-10-16-21-17-11-15-20-14-9-7-5-3-1-2-4-6-8-12-18(21)22/h20H,1-17,19H2 |
InChI Key |
ACSMIKYIDAVBDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)N(CCCNCCCCC1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















